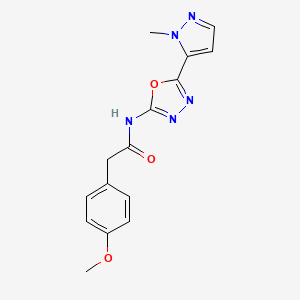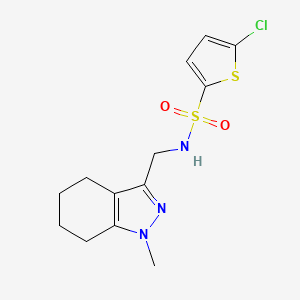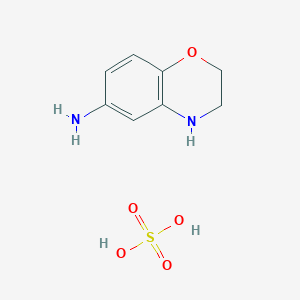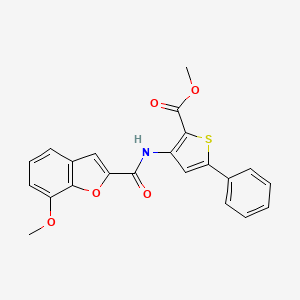
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis
The molecule consists of a pyrrolidine ring attached to a pyridine ring via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a component of the compound, has been utilized in the development of SARMs. These modulators are optimized to selectively target androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. The pyrrolidine derivatives, including those similar to our compound of interest, have shown promise in enhancing the selectivity and efficacy of SARMs .
Drug Design and Stereochemistry
Due to the stereogenicity of the carbons in the pyrrolidine ring, this compound can be used to explore the impact of stereochemistry on drug efficacy. Different stereoisomers can bind to enantioselective proteins in unique ways, leading to varied biological profiles. This makes the compound an excellent candidate for drug design research, where the orientation of substituents is crucial .
Pharmacokinetic Profile Modification
Researchers have synthesized derivatives of pyrrolidine to modify the pharmacokinetic profile of drugs. This involves altering how a drug is absorbed, distributed, metabolized, and excreted in the body. By tweaking the structure of pyrrolidine derivatives, scientists can improve the drug’s performance and patient outcomes .
Treatment of Human Diseases
The pyrrolidine scaffold is widely used to obtain biologically active compounds for treating human diseases. Its non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space, which is essential for discovering new therapeutic agents .
Structural Diversity in Heterocyclic Compounds
The saturated nature of the pyrrolidine ring enables greater structural diversity compared to flat heteroaromatic rings. This diversity is crucial for generating novel compounds with potential biological activity, making our compound a valuable tool for medicinal chemists .
Synthesis of Bioactive Molecules
The pyrrolidine ring is often used in the synthesis of bioactive molecules with target selectivity. The compound can serve as a starting point or intermediate in the synthesis of molecules aimed at specific biological targets, contributing to the development of new drugs .
Propiedades
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-3-2-4-17(20-13)23-16-9-10-21(12-16)18(22)15-7-5-14(11-19)6-8-15/h2-8,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINSJCCOUCFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)



![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)
